molecular formula C10H2F16O2 B1456437 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid CAS No. 70887-84-2

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid

Cat. No. B1456437
CAS RN: 70887-84-2
M. Wt: 458.1 g/mol
InChI Key: WHZXTVOEGZRRJM-UHFFFAOYSA-N
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Description

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid, also known as HFPO-DA or GenX, is a fluorinated organic compound that has gained significant attention in recent years due to its widespread use in various industrial and consumer applications.

Scientific Research Applications

Intramolecular Acylation Research

Research by Ansell, Emmett, and Coombs (1968) delved into the intramolecular acylation of hexenoic, heptenoic, and octenoic acids, utilizing polyphosphoric acid and trifluoroacetic anhydride. This study is relevant for understanding the behavior of similar compounds, including hexadecafluorodec-2-enoic acid, in chemical transformations and syntheses (Ansell, Emmett, & Coombs, 1968).

Synthesis of Enantiomerically Pure Acids

Srinivas, Namito, Matsubara, and Hayashi (2017) accomplished the asymmetric synthesis of trihydroxyoctadec-6-enoic acid. This research highlights techniques applicable to the synthesis of structurally complex and highly fluorinated acids, like hexadecafluorodec-2-enoic acid (Srinivas et al., 2017).

Antibacterial Activity of Alkenyl-Oxadiazoles

Banday, Mattoo, and Rauf (2010) investigated the antibacterial activity of compounds derived from various enoic acids. Their work on synthesizing biologically active compounds provides insight into the potential medical applications of hexadecafluorodec-2-enoic acid and its derivatives (Banday, Mattoo, & Rauf, 2010).

Biotransformation Studies

Zhao, Folsom, Wolstenholme, Sun, Wang, and Buck (2013) examined the biotransformation of fluorotelomer alcohols in river sediment, providing relevant information for environmental studies involving fluorinated compounds like hexadecafluorodec-2-enoic acid (Zhao et al., 2013).

Mass Spectra Analysis of Unsaturated δ-Lactones

Urbach, Stark, and Nobuhara (1972) conducted a study on the mass spectra of δ-lactones derived from various hydroxy-2-enoic acids. This research is significant for understanding the fragmentation patterns and spectral properties of similar fluorinated compounds (Urbach, Stark, & Nobuhara, 1972).

Synthesis of Fluorinated Fatty Acid Analogs

Buchanan, Smits, and Munteanu (2003) reported a synthesis method for a highly fluorinated fatty acid analog. This study provides insights into the synthetic approaches that could be applicable to hexadecafluorodec-2-enoic acid (Buchanan, Smits, & Munteanu, 2003).

properties

IUPAC Name

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZXTVOEGZRRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15CF=CHCOOH, C10H2F16O2
Record name 8:2 FtUCA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60825615
Record name 2H-Perfluoro-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60825615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid

CAS RN

70887-84-2
Record name 2H-Perfluoro-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60825615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Yamamoto - 2014 - kansai-u.repo.nii.ac.jp
New application to public health and environmental analysis using photoionization and high-resolution mass spectrometry Page 1 学位授与年月 平成 26 年 3 月 関西大学審査学位論文 …
Number of citations: 3 kansai-u.repo.nii.ac.jp

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